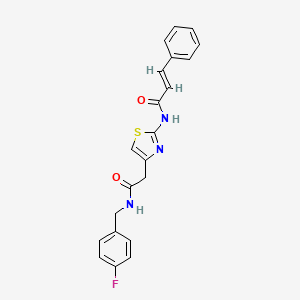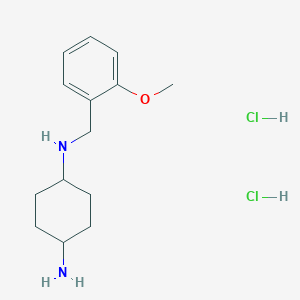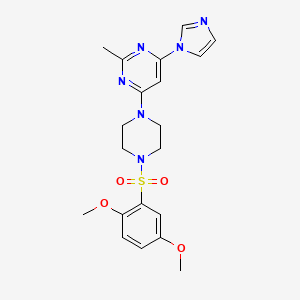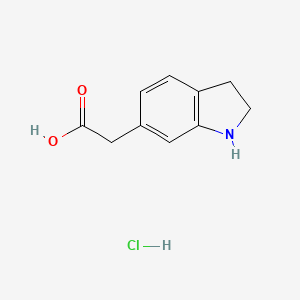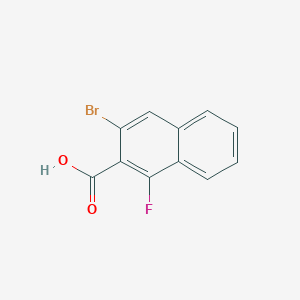
3-Bromo-1-fluoronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a chemical compound with the CAS Number: 2344679-80-5 . It has a molecular weight of 269.07 and its IUPAC name is 3-bromo-1-fluoro-2-naphthoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6BrFO2/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5H,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 269.07 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Chemical Reactivity and Applications
Fluoronaphthalene Derivatives and Chemical Reactivity : A study by Leroux, Mangano, and Schlosser (2005) explored the behavior of fluoronaphthalene derivatives, specifically highlighting the reactivity of 3-bromo-1-fluoronaphthalene. It was used to create various compounds, such as 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, showcasing its potential in complex chemical synthesis (Leroux, Mangano, & Schlosser, 2005).
Lithiation of Fluoronaphthalene : Kinstle and Bechner (1970) investigated the lithiation of 2-fluoronaphthalene, a related compound, demonstrating its utility in producing various naphthoic acids. This research provides insight into the potential of 3-bromo-1-fluoronaphthalene-2-carboxylic acid in similar lithiation processes (Kinstle & Bechner, 1970).
Synthesis of Fluoronaphthoic Acids : Tagat et al. (2002) described the synthesis of various mono- and difluoronaphthoic acids, demonstrating the flexibility and importance of fluoronaphthalene derivatives in synthesizing biologically active compounds (Tagat et al., 2002).
Fluorogenic Labeling and Sensing Applications
Fluorogenic Labeling in HPLC Analysis : Gatti, Cavrini, and Roveri (1992) explored using 2-bromoacetyl-6-methoxynaphthalene, a compound related to this compound, as a fluorescent labeling reagent for HPLC analysis. This study underscores the potential of similar compounds in analytical chemistry, particularly in the sensitive detection of biological molecules (Gatti, Cavrini, & Roveri, 1992).
Enantioselective Fluorescence Sensing : Mei and Wolf (2004) developed a chiral 1,8-diacridylnaphthalene-derived fluorosensor for enantioselective sensing of various chiral carboxylic acids. This research highlights the potential of fluoronaphthalene derivatives in enantioselective sensing applications, possibly including this compound (Mei & Wolf, 2004).
Highly Sensitive Fluorogenic Reagents : Yamaguchi et al. (1985) discussed the development of highly sensitive fluorogenic reagents for carboxylic acids in HPLC, showcasing the potential role of fluoronaphthalene derivatives in enhancing detection sensitivity in analytical applications (Yamaguchi et al., 1985).
Propriétés
IUPAC Name |
3-bromo-1-fluoronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIXUKXVUIPENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2F)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2806855.png)
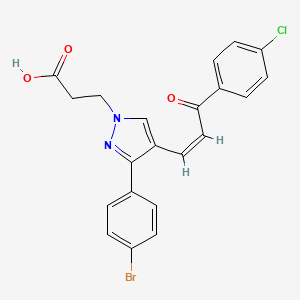
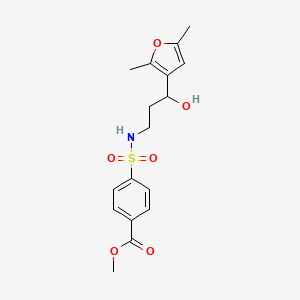
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)
![N-(2-chlorobenzyl)-6-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2806865.png)
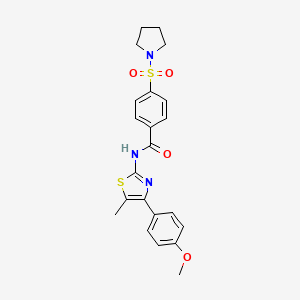
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide](/img/structure/B2806867.png)
![2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2806869.png)
